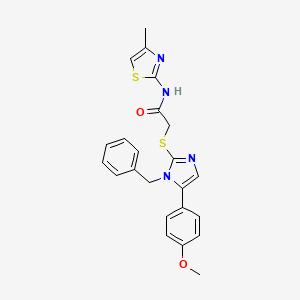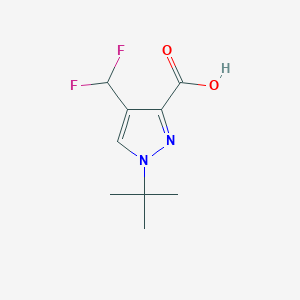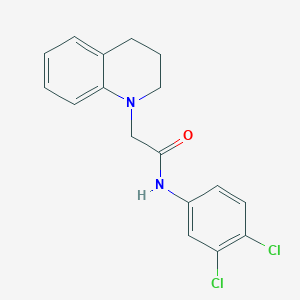![molecular formula C17H24N4O3 B2942227 (4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1903580-20-0](/img/structure/B2942227.png)
(4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
BenchChem offers high-quality (4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction Studies
Research on molecular interactions, particularly involving receptor antagonism, highlights the utility of structurally complex compounds in understanding receptor-ligand interactions and developing potential therapeutic agents. For example, studies on compounds acting as antagonists for cannabinoid receptors have contributed significantly to the pharmaceutical chemistry field, aiding in the development of new drugs with specific receptor affinities (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activities
Compounds with heterocyclic structures, such as those involving piperazine and tetrahydrofuran, have been explored for their antimicrobial and antimycobacterial activities. These studies are crucial for discovering new treatments for bacterial and fungal infections, which are becoming increasingly resistant to existing antibiotics. For instance, the synthesis and evaluation of pyridine derivatives have shown variable and modest activity against specific strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011).
Antipsychotic and Antagonist Activity
The synthesis of compounds with specific structural features, such as piperazine and tetrahydropyridinyl groups, has led to the discovery of potential antipsychotic drugs. These compounds often target dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders. Research in this area aims to develop drugs with fewer side effects and better efficacy than current treatments (Raviña et al., 2000).
Synthesis and Evaluation of Heterocyclic Compounds
The exploration of new synthetic routes for heterocyclic compounds, including those involving piperazine and tetrahydrofuran units, underlines the vast potential of these molecules in drug discovery and development. Such research not only expands the chemical space of potential therapeutic agents but also provides valuable insights into the structure-activity relationships critical for drug design (Bacchi et al., 2005).
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and the known actions of similar compounds, it is likely that it interacts with its targets to induce a change in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . This suggests that this compound may have good bioavailability.
Result of Action
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . This suggests that this compound may have a similar effect.
Action Environment
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . This suggests that this compound may be stable and effective in a variety of environments.
特性
IUPAC Name |
oxolan-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)15-11-14-3-1-2-5-21(14)18-15/h11,13H,1-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDBHJWUGMGEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4CCOC4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)
![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)


![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)
![Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2942156.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)
![2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2942162.png)

![N-(4-isopropylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2942165.png)
